![molecular formula C15H14BrNO5S B345442 2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-12-3](/img/structure/B345442.png)
2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Sulfonylation: The attachment of a sulfonyl group to the aromatic ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and automated processes to handle the reagents and control the reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group and other functional groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are conducted to understand the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 4-Acetamido-5-bromo-2-methoxybenzoic acid
- 2-Amino-5-bromobenzoic acid
Uniqueness
2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Properties
IUPAC Name |
2-[(5-bromo-2-methoxy-4-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-9-7-13(22-2)14(8-11(9)16)23(20,21)17-12-6-4-3-5-10(12)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWGQTNRMQBFQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
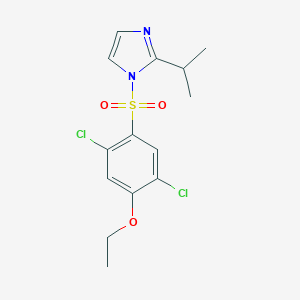
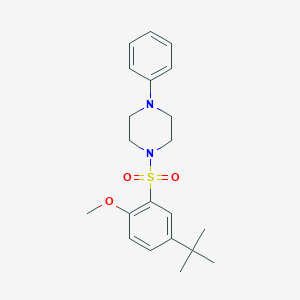
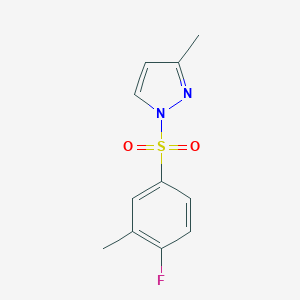
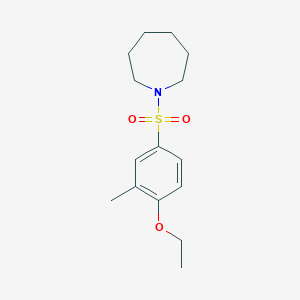
![1-[(4-Adamantanylpiperazinyl)sulfonyl]-3,4-dichloro-2-methoxybenzene](/img/structure/B345373.png)
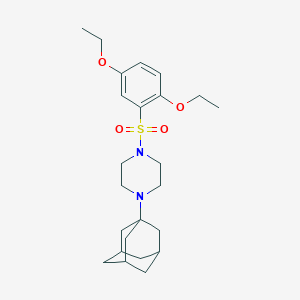
![(2-Adamantanyloxyethyl)[(2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B345375.png)
![(2-Adamantanyloxyethyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B345376.png)
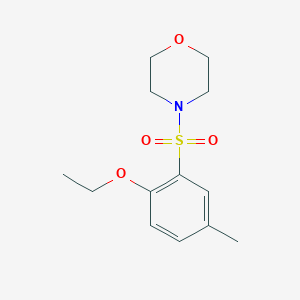
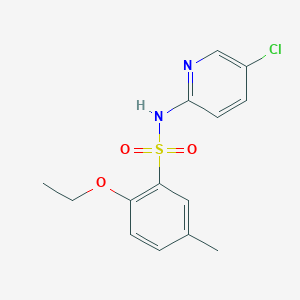
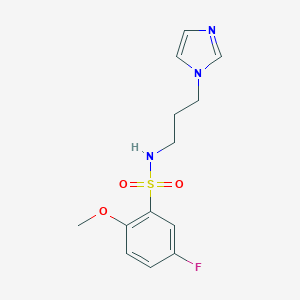
![1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B345387.png)
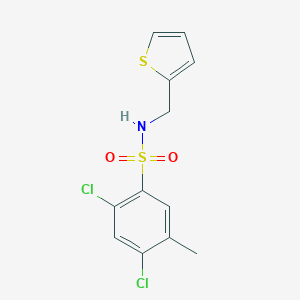
![Ethyl 1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B345396.png)
